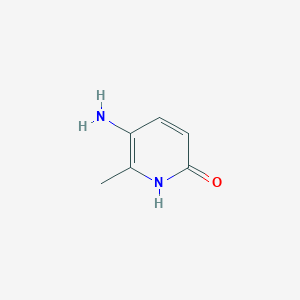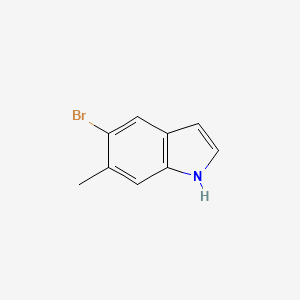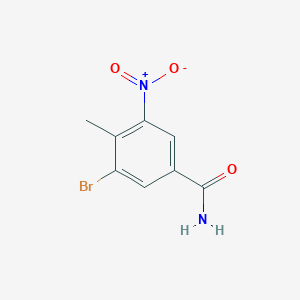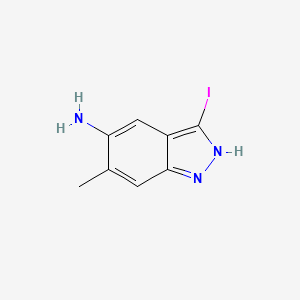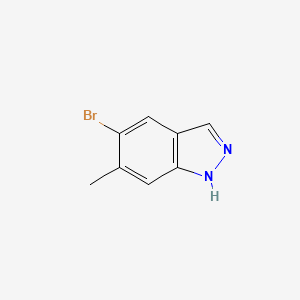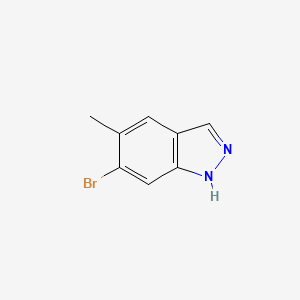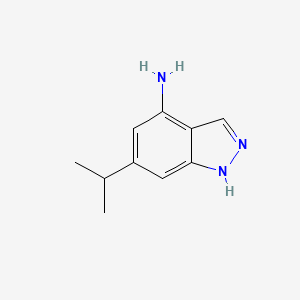![molecular formula C8H7BrN2 B1292645 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-28-2](/img/structure/B1292645.png)
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a brominated pyridine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, they do provide insights into similar brominated pyridine compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related brominated pyridine derivatives often involves multistep reactions, including bromination, reduction, and cyclization steps. For instance, the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction of a related brominated compound followed by debenzylation . Similarly, 3-Arylthieno[2,3-b]pyridines were synthesized from 2-bromopyridines through a sequence that includes an iodine-mediated cyclization step . These methods could potentially be adapted for the synthesis of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Molecular Structure Analysis
The molecular structure of brominated pyridine derivatives is often characterized using X-ray diffraction (XRD) and spectroscopic techniques. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated using single crystal XRD, revealing details about its geometry and intermolecular interactions . These techniques could be applied to determine the molecular structure of 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactions Analysis
Brominated pyridine derivatives can undergo various chemical reactions, including carbon-carbon coupling, which is crucial for the synthesis of complex organic molecules. For instance, novel pyridine derivatives were synthesized via carbon-carbon coupling and characterized by spectroscopic techniques . The reactivity of such compounds can be further explored through molecular electrostatic potential mapping .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated pyridine derivatives can be studied using computational methods such as density functional theory (DFT). For example, DFT and time-dependent DFT (TD-DFT) were used to investigate the electronic, nonlinear optical, and biological properties of certain pyridine derivatives . Similarly, Hirshfeld surface analysis and molecular docking studies can provide insights into the intermolecular interactions and potential biological activity of these compounds .
科学的研究の応用
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
- Methods of Application : The specific compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
- Results or Outcomes : The compound 4h also significantly inhibited the migration and invasion of 4T1 cells . This research has been developing a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects .
Application in Antibacterial, Antifungal, and Antiviral Activities
- Scientific Field : Microbiology
- Summary of the Application : Pyrrolopyrazine derivatives, including pyrrolo [1,2-a] pyrazine and 5H-pyrrolo [2,3-b] pyrazine, have exhibited a wide range of biological activities .
- Methods of Application : The specific methods of application and experimental procedures vary depending on the specific derivative and the type of microbial organism being targeted .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Application in Kinase Inhibition
- Scientific Field : Biochemistry
- Summary of the Application : 5H-pyrrolo [2,3-b] pyrazine derivatives have shown more activity on kinase inhibition .
- Methods of Application : The specific methods of application and experimental procedures vary depending on the specific derivative and the type of kinase being targeted .
- Results or Outcomes : The specific results or outcomes obtained, including any quantitative data or statistical analyses, were not provided in the source .
Application in Anticancer Activity
- Scientific Field : Oncology
- Summary of the Application : Pyrimidine derivatives, including thieno [2, 3-d] pyrimidine and thiophene derivatives, have exhibited a wide range of biological activities .
- Methods of Application : The specific methods of application and experimental procedures vary depending on the specific derivative and the type of cancer being targeted .
- Results or Outcomes : Evaluation for in vitro antiproliferative activity of new thieno [2, 3-d] pyrimidine and thiophene derivatives was conducted and 97(a–e) were the best compounds, with the IC 50 (μM) = 4.30 ± 0.3 to 23.57 ± 1.8 when tested against five cancer cell lines namely, HepG-2, Hep-2, MCF-7, PC-3, and HeLa by the standard MTT assay .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-6-7(9)4-10-8(6)11-5/h2-4H,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTGWFNTKXWYKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CN2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646875 |
Source


|
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1000340-28-2 |
Source


|
| Record name | 3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


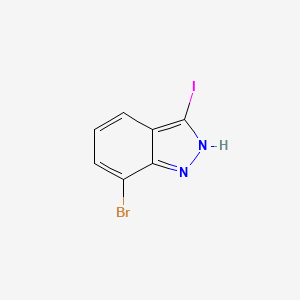
![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)
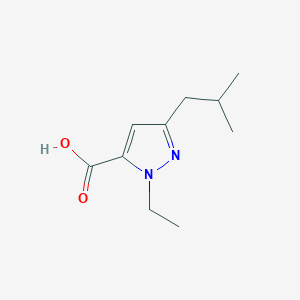

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)
![3-[3-(3-Amino-5-fluoro-2-methylphenyl)-1-triazen-1-yl]-5-fluoro-2-methyl-aniline](/img/structure/B1292573.png)
